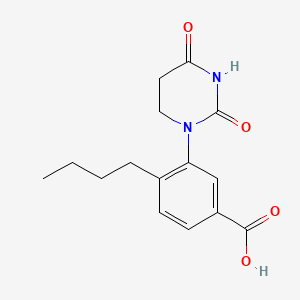
4-Butyl-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a butyl group attached to the benzene ring and a diazinane ring with two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the following steps:
Formation of the Benzene Ring Substituent: The butyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diazinane Ring: The diazinane ring is introduced through a cyclization reaction. This involves the reaction of an appropriate amine with a diketone to form the diazinane ring.
Oxidation: The final step involves the oxidation of the diazinane ring to introduce the oxo groups. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to reduce the diazinane ring.
Substitution: The benzene ring can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The diazinane ring and oxo groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid
Uniqueness
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-2-3-4-10-5-6-11(14(19)20)9-12(10)17-8-7-13(18)16-15(17)21/h5-6,9H,2-4,7-8H2,1H3,(H,19,20)(H,16,18,21) |
InChI Key |
HWMYWRUVYFVGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















